2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride
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Overview
Description
2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluoroethyl group attached to a pyrazole ring, which is further connected to a phenol group through a methylamino linkage. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The fluoroethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the methylamino linkage. The final step involves the attachment of the phenol group and the conversion to the hydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups in place of the fluoroethyl group.
Scientific Research Applications
2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can modulate the compound’s overall activity. The phenol group may also play a role in the compound’s reactivity and interaction with biological molecules.
Biological Activity
The compound 2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol; hydrochloride is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is [1-(2-fluoroethyl)pyrazol-3-yl]methanamine; hydrochloride , with a molecular formula of C9H12ClFN3 and a molecular weight of 215.66 g/mol. Its structure features a pyrazole ring, a fluoroethyl substituent, and a phenolic moiety, which are crucial for its biological interactions.
The precise mechanism of action for this compound remains under investigation. However, based on its structural characteristics, it is hypothesized to interact with various biological targets, such as:
- Enzymes : The presence of the pyrazole ring may facilitate binding to enzyme active sites through hydrogen bonding and π-π interactions.
- Receptors : The fluoroethyl group could enhance the compound's lipophilicity and metabolic stability, potentially increasing its affinity for specific receptors.
Biological Activities
Recent studies have highlighted a broad spectrum of biological activities associated with pyrazole derivatives, including:
- Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes.
- Anticancer Properties : Pyrazole derivatives are being explored for their ability to inhibit tumor growth by modulating hypoxia-inducible factors (HIFs), which are critical in cancer progression.
- Antimicrobial Activity : Some pyrazole compounds exhibit antimicrobial properties against various pathogens.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how 2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol; hydrochloride stands against other pyrazole derivatives. The table below summarizes key characteristics:
Compound Name | Biological Activity | Key Features |
---|---|---|
2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol; hydrochloride | Potential anticancer, anti-inflammatory | Fluoroethyl group enhances stability |
Celecoxib | COX-2 inhibitor | Well-established anti-inflammatory agent |
Rimonabant | Cannabinoid receptor antagonist | Used in obesity treatment |
Case Study 1: Anticancer Activity
In a recent study examining the effects of various pyrazole derivatives on cancer cell lines, it was found that compounds similar to 2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol; hydrochloride significantly inhibited cell proliferation in hypoxic conditions by downregulating HIF expression. This suggests potential use in targeting hypoxic tumors.
Case Study 2: Enzyme Inhibition
Another research effort investigated the inhibitory effects of pyrazole derivatives on specific enzymes involved in inflammatory pathways. The findings indicated that modifications in the pyrazole structure could lead to enhanced inhibitory activity against cyclooxygenase enzymes, supporting further exploration of this compound in anti-inflammatory applications.
Properties
Molecular Formula |
C13H17ClFN3O |
---|---|
Molecular Weight |
285.74 g/mol |
IUPAC Name |
2-[[[1-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c14-6-8-17-7-5-12(16-17)10-15-9-11-3-1-2-4-13(11)18;/h1-5,7,15,18H,6,8-10H2;1H |
InChI Key |
MQTHUYXVTFCMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=NN(C=C2)CCF)O.Cl |
Origin of Product |
United States |
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